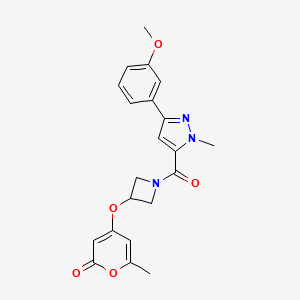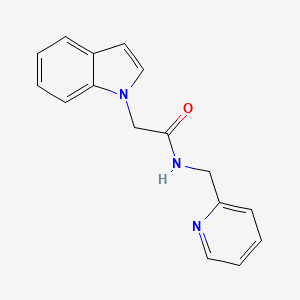
N'-(cyclopropylcarbonyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(cyclopropylcarbonyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide is a complex organic compound characterized by its unique structure, which includes a cyclopropylcarbonyl group and two trifluoroethoxy groups attached to a benzene ring
Mécanisme D'action
Target of Action
The compound N’-Cyclopropanecarbonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide, also known as CDS1_001657 or N’-(cyclopropylcarbonyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide, primarily targets AURKA (Aurora Kinase A) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) . These proteins play crucial roles in cell division and angiogenesis, respectively, and are often overexpressed in cancer cells .
Mode of Action
This compound interacts with its targets by forming a hydrogen bond with specific residues in the target proteins . For instance, the bridging -NH group forms a hydrogen bond with Glu 260 of AURKA and VEGFR-2 . This interaction inhibits the activity of these proteins, leading to a decrease in cell proliferation and angiogenesis .
Biochemical Pathways
The inhibition of AURKA and VEGFR-2 affects multiple biochemical pathways. The primary pathway affected is the cell cycle regulation pathway , where AURKA plays a key role. Its inhibition leads to cell cycle arrest, preventing the uncontrolled cell division characteristic of cancer cells . Additionally, the inhibition of VEGFR-2 disrupts the VEGF signaling pathway , which is crucial for angiogenesis. This disruption prevents the formation of new blood vessels, starving the tumor of nutrients .
Pharmacokinetics
It is noted that most of the synthesized compounds obeyLipinski’s rule of five , which suggests good bioavailability
Result of Action
The result of the compound’s action is a significant decrease in the growth and proliferation of cancer cells. In vitro studies using a human glioblastoma cancer cell line (LN229) showed that the compound had cytotoxic and apoptotic effects, with IC50 values ranging from 6.43 to 12.16 g/mL for different derivatives .
Action Environment
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(cyclopropylcarbonyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide typically involves multiple steps:
Formation of the Benzene Derivative: The initial step involves the preparation of 2,5-dihydroxybenzoic acid, which is then converted to 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid through an etherification reaction using 2,2,2-trifluoroethanol and an acid catalyst.
Cyclopropylcarbonylation: The next step involves the introduction of the cyclopropylcarbonyl group. This can be achieved by reacting the intermediate with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine.
Hydrazide Formation: Finally, the compound is converted to its carbohydrazide form by reacting with hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reagent addition) would be essential to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(cyclopropylcarbonyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethoxy groups, where nucleophiles like amines or thiols can replace the trifluoroethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amines or thioethers.
Applications De Recherche Scientifique
N’-(cyclopropylcarbonyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its stability and unique functional groups make it suitable for use in the development of advanced materials, such as polymers with specific properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-(cyclopropylcarbonyl)-2,5-dimethoxybenzenecarbohydrazide: Similar structure but with methoxy groups instead of trifluoroethoxy groups.
N’-(cyclopropylcarbonyl)-2,5-dihydroxybenzenecarbohydrazide: Similar structure but with hydroxy groups instead of trifluoroethoxy groups.
Uniqueness
N’-(cyclopropylcarbonyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide is unique due to the presence of trifluoroethoxy groups, which impart distinct electronic and steric properties, potentially enhancing its stability and reactivity compared to similar compounds.
This detailed overview provides a comprehensive understanding of N’-(cyclopropylcarbonyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
IUPAC Name |
N'-(cyclopropanecarbonyl)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F6N2O4/c16-14(17,18)6-26-9-3-4-11(27-7-15(19,20)21)10(5-9)13(25)23-22-12(24)8-1-2-8/h3-5,8H,1-2,6-7H2,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXYQGZMELCGRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F6N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-((1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl)amino)-3-(2-fluorophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2746299.png)


![3-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-N,N-dimethylaniline](/img/structure/B2746303.png)
![2-(BENZYLSULFANYL)-N-(2,5-DIMETHOXYPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2746305.png)

![(2E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(5-fluoro-2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2746307.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2746309.png)

![[(4-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2746316.png)

![4,7-dimethoxy-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine](/img/structure/B2746321.png)

